7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol
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Overview
Description
7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol is a chemical compound belonging to the class of benzoxepins It is characterized by a seven-membered ring structure containing both oxygen and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-3,4-dihydrobenzo[b]oxepin with suitable reagents to introduce the hydroxyl group at the 5-position . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzoxepin derivatives .
Scientific Research Applications
7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with GABA receptors in the central nervous system, leading to sedative or anxiolytic effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: This compound shares a similar core structure but differs in the presence of an azepine ring instead of an oxepin ring.
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol: Another similar compound with a different ring structure and potential biological activities.
Uniqueness
7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol is unique due to its specific ring structure and the presence of both chlorine and hydroxyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11ClO2 |
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Molecular Weight |
198.64 g/mol |
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
InChI |
InChI=1S/C10H11ClO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9,12H,1-2,5H2 |
InChI Key |
GGCKRXMODOTYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)Cl)OC1)O |
Origin of Product |
United States |
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